Serine Protease Inhibition: 1-Aminoisoquinoline Core vs. Benzamidine in Factor Xa Potency and Oral Bioavailability
The 1-aminoisoquinoline moiety serves as a superior benzamidine isostere for factor Xa (fXa) inhibition, achieving markedly improved potency and oral bioavailability in optimized inhibitor scaffolds. In a systematic structure-based drug design study, the compound SQ311 (24a), which incorporates a 1-aminoisoquinoline P1 ligand, inhibits fXa with a Ki of 0.33 nM and demonstrates good oral bioavailability and in vivo antithrombotic efficacy [1]. This performance stems from the lower basicity of the 1-aminoisoquinoline (pKa reduction) compared to benzamidine, which decreases clearance, increases volume of distribution, and enhances oral absorption [1]. By contrast, earlier generation benzamidine-containing fXa inhibitors, while potent, typically suffered from poor oral bioavailability and high clearance that limited their therapeutic utility [1].
| Evidence Dimension | Factor Xa inhibition potency (Ki) and oral bioavailability |
|---|---|
| Target Compound Data | Ki = 0.33 nM; oral bioavailability demonstrated |
| Comparator Or Baseline | Benzamidine-containing fXa inhibitors (class baseline): high potency but poor oral bioavailability |
| Quantified Difference | Oral bioavailability achieved versus class baseline lacking oral absorption |
| Conditions | In vitro fXa enzyme assay; in vivo oral dosing for bioavailability assessment |
Why This Matters
This evidence positions the 1-aminoisoquinoline scaffold as a preferred starting point for oral anticoagulant development compared to benzamidine-based scaffolds that fail to achieve oral exposure.
- [1] Lam, P. Y. S., Clark, C. G., Li, R., et al. (2003). Structure-Based Design of Novel Guanidine/Benzamidine Mimics: Potent and Orally Bioavailable Factor Xa Inhibitors as Novel Anticoagulants. Journal of Medicinal Chemistry, 46(21), 4405-4418. View Source
